[3-(4-Amino-7h-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl]methanol
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Overview
Description
[3-(4-Amino-7h-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl]methanol is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyrrolo[2,3-d]pyrimidine core, which is a fused bicyclic system, and a cyclopentylmethanol moiety. The presence of an amino group at the 4-position of the pyrrolo[2,3-d]pyrimidine ring adds to its reactivity and potential for forming derivatives.
Preparation Methods
The synthesis of [3-(4-Amino-7h-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl]methanol typically involves multi-step organic synthesis techniques. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the fused bicyclic system.
Introduction of the Amino Group: The amino group is introduced at the 4-position of the pyrrolo[2,3-d]pyrimidine ring through nucleophilic substitution or amination reactions.
Attachment of the Cyclopentylmethanol Moiety: The final step involves the attachment of the cyclopentylmethanol group to the pyrrolo[2,3-d]pyrimidine core, often through alkylation or coupling reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and catalysts.
Chemical Reactions Analysis
[3-(4-Amino-7h-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl]methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino group allows for nucleophilic substitution reactions, where the amino group can be replaced with other functional groups using appropriate reagents.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[3-(4-Amino-7h-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl]methanol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic applications, such as anticancer, antiviral, and antimicrobial activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [3-(4-Amino-7h-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
[3-(4-Amino-7h-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl]methanol can be compared with other similar compounds, such as:
[3-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl]methanol: A closely related compound with similar structural features and reactivity.
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Another compound with a different core structure but similar functional groups.
The uniqueness of this compound lies in its specific combination of the pyrrolo[2,3-d]pyrimidine core and the cyclopentylmethanol moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
14168-08-2 |
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Molecular Formula |
C12H16N4O |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
[3-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl]methanol |
InChI |
InChI=1S/C12H16N4O/c13-11-10-3-4-16(12(10)15-7-14-11)9-2-1-8(5-9)6-17/h3-4,7-9,17H,1-2,5-6H2,(H2,13,14,15) |
InChI Key |
XVEJYMVNCBBYQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1CO)N2C=CC3=C(N=CN=C32)N |
Origin of Product |
United States |
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